molecular formula C7H5F3N2O B6179751 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one CAS No. 1197233-19-4

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one

Cat. No.: B6179751
CAS No.: 1197233-19-4
M. Wt: 190.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring

Preparation Methods

The synthesis of 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the pyrazine ring. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial apoptotic pathway. This involves the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase enzymes and subsequent cell death .

Comparison with Similar Compounds

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one involves the reaction of 2-chloro-6-(trifluoromethyl)pyrazine with ethyl acetate in the presence of a base to form 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-ol, which is then oxidized to the desired product using an oxidizing agent such as Jones reagent or PCC.", "Starting Materials": [ "2-chloro-6-(trifluoromethyl)pyrazine", "ethyl acetate", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 2-chloro-6-(trifluoromethyl)pyrazine is reacted with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate to form 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-ol.", "Step 2: The resulting alcohol is then oxidized to the desired product using an oxidizing agent such as Jones reagent or PCC.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

1197233-19-4

Molecular Formula

C7H5F3N2O

Molecular Weight

190.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.